2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide
Description
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN7O3S/c1-6-24(27(37)30-20-10-8-7-9-19(20)29)40-28-31-21-15-23(39-5)22(38-4)14-18(21)26-32-25(34-36(26)28)11-12-35-17(3)13-16(2)33-35/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZGQZBRPIHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (MeCN), as well as catalysts like palladium acetate (Pd(OAc)₂) and copper iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole derivatives. The incorporation of these moieties has been associated with significant cytotoxic effects against various cancer cell lines. For instance:
- Pyrazole derivatives have shown promising results in inhibiting tumor growth in breast cancer models.
- Triazoloquinazolines have been reported to exhibit activity against leukemia and solid tumors due to their ability to interfere with cancer cell proliferation pathways.
The specific compound under discussion may enhance these effects due to its unique structural features, which could improve binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Effects
Compounds with similar structural characteristics have demonstrated anti-inflammatory properties. The presence of the pyrazole ring is particularly notable for its ability to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be investigated for therapeutic applications in conditions like arthritis or other inflammatory diseases.
Study on Anticancer Activity
A recent study evaluated a series of triazoloquinazoline derivatives for their anticancer activity against various cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar scaffolds exhibited IC50 values in the micromolar range, suggesting that modifications to the existing structure could yield even more potent analogs.
In vivo Studies
In vivo studies are essential for assessing the therapeutic efficacy and safety profile of new compounds. Animal models treated with pyrazole-based compounds have shown reduced tumor sizes and improved survival rates compared to control groups, indicating that further research on this specific compound could be warranted.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Experimental Data Gaps: No direct binding or efficacy data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation.
- Synthetic Accessibility : BB05442 is commercially available (priced at $8–11/g) , whereas the target compound’s complex structure suggests higher synthesis costs.
- Therapeutic Potential: The fluorophenyl and pyrazole groups position the target compound as a candidate for central nervous system disorders (e.g., Parkinson’s disease) due to adenosine A2A/A3 modulation .
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is a complex organic molecule with potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 585.61 g/mol
- InChI Key : PSUQRARSEDGRGC-UHFFFAOYSA-N
This compound is characterized by the presence of a pyrazole moiety, which has been widely studied for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The pyrazole and triazole rings are known to inhibit certain enzymes that play key roles in inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
- Antimicrobial Properties : Research has indicated that derivatives of pyrazole exhibit antimicrobial activity against a range of bacterial and fungal strains. The compound's structure suggests it may also possess similar properties, potentially inhibiting the growth of pathogens like E. coli and Aspergillus niger .
- Antitumor Activity : Preliminary studies suggest that compounds related to this structure can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of similar compounds:
These findings indicate that compounds with similar structural features can exhibit significant biological activities.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Effects : A study demonstrated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
- Anticancer Research : In a comparative study involving various pyrazole derivatives, one compound showed promising results against breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects. For example:
Q. What spectroscopic techniques are recommended for characterizing the compound’s structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) and NMR (1H/13C, 2D-COSY) to confirm molecular weight and connectivity .
- X-ray crystallography for resolving stereochemical ambiguities, if single crystals are obtainable (similar to methods in triazole-pyrazole hybrid studies) .
- FT-IR to validate functional groups (e.g., sulfanyl, fluorophenyl) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways or stability under varying conditions?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to map reaction mechanisms and transition states .
- Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to model degradation kinetics under thermal or photolytic stress .
- Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and correlate with computational data .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Perform meta-analysis of dose-response curves to identify assay-specific artifacts (e.g., solvent interference, cell line variability) .
- Apply multivariate statistical validation (e.g., PCA or PLS regression) to isolate confounding variables .
- Cross-reference with in silico docking studies to assess target binding consistency .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Synthesize analog libraries with systematic modifications (e.g., fluorophenyl → chlorophenyl, methoxy → ethoxy) .
- Use high-throughput screening to assess bioactivity against target enzymes (e.g., kinases, CYP450 isoforms) .
- Corrogate SAR data with molecular dynamics simulations to map steric/electronic effects .
Data Analysis and Validation
Q. What statistical frameworks are suitable for analyzing heterogeneous experimental datasets?
Methodological Answer:
- Apply Bayesian hierarchical modeling to account for variability across replicates or instruments .
- Use machine learning clustering (e.g., k-means) to categorize outliers or anomalous results .
- Validate findings via cross-laboratory reproducibility studies , ensuring standardized protocols (e.g., ICH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
